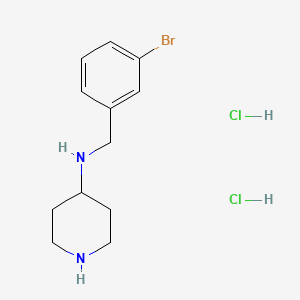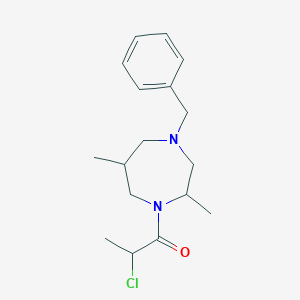
1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one, also known as BDMP or bromadol, is a potent synthetic opioid analgesic that has gained significant attention in recent years due to its unique chemical structure and potential as a painkiller.
Mécanisme D'action
1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one acts as a potent agonist at the mu-opioid receptor, which is responsible for mediating pain relief and euphoria. It also has some affinity for the delta-opioid receptor and the kappa-opioid receptor, which may contribute to its analgesic effects. 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one is believed to produce its effects by inhibiting the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and euphoria. It also has some anticonvulsant and muscle relaxant effects. 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one has been shown to have a longer duration of action and a higher potency than morphine, which makes it a promising candidate for the treatment of severe pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one is its potency and efficacy as a painkiller, which makes it a valuable tool for studying pain pathways and developing new pain treatments. However, 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one also has some limitations for lab experiments, including its potential for abuse and addiction, as well as its potential to produce respiratory depression and other side effects.
Orientations Futures
There are several future directions for research on 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one, including further investigation of its potential as a treatment for chronic pain, neuropathic pain, and opioid addiction. Researchers may also explore the development of new analogs of 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one with improved pharmacological properties and reduced side effects. Additionally, there is a need for further research on the safety and efficacy of 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one in human clinical trials.
Méthodes De Synthèse
1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one is synthesized by reacting 4-benzyl-2,6-dimethyl-1,4-diazepane with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and crystallized to obtain pure 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one.
Applications De Recherche Scientifique
1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one has shown potential as a highly effective painkiller due to its strong analgesic properties. It has been studied extensively in animal models for use in treating chronic pain, neuropathic pain, and postoperative pain. 1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one has also been investigated for its potential as a treatment for opioid addiction due to its ability to produce less respiratory depression and fewer side effects than traditional opioids.
Propriétés
IUPAC Name |
1-(4-benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-13-9-19(12-16-7-5-4-6-8-16)11-14(2)20(10-13)17(21)15(3)18/h4-8,13-15H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNIJBVSHRBPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N(C1)C(=O)C(C)Cl)C)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzyl-2,6-dimethyl-1,4-diazepan-1-yl)-2-chloropropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378233.png)

![Ethyl 5-{[4-(tert-butyl)benzyl]oxy}-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2378238.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide](/img/structure/B2378239.png)
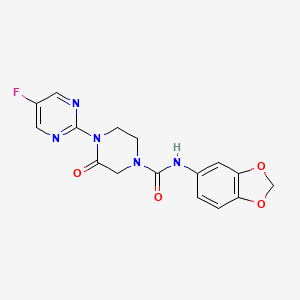
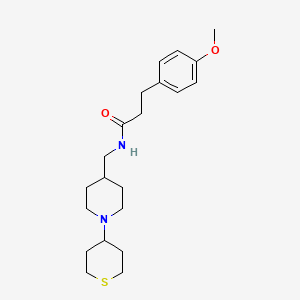
![(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B2378244.png)
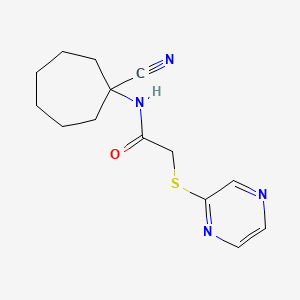
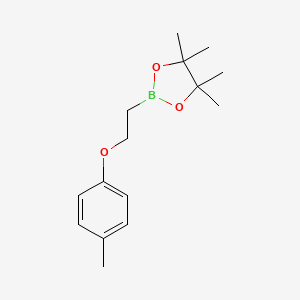
![3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2378248.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2378251.png)
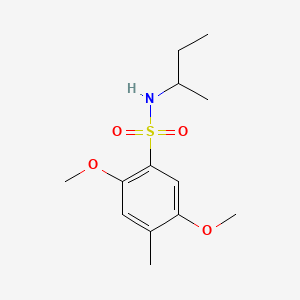
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2378255.png)
